N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide
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Overview
Description
N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide.
Introduction of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where the benzothieno[2,3-d]pyrimidine core reacts with phenyl derivatives under suitable conditions.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl group and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N-[3-(5,6,7,8-tetrahydro1
Mechanism of Action
The mechanism of action of N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Substituted-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidines : These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity .
- Thieno[2,3-d]pyrimidines with Triazole Rings : These compounds have additional triazole rings, which can enhance their therapeutic potential .
Uniqueness
N-[3-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-11(22)21-12-5-4-6-13(9-12)23-17-16-14-7-2-3-8-15(14)24-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,21,22) |
InChI Key |
BGQRYLZEHJWNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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